Cas no 847560-49-0 ((4-benzyloxy-2-methylphenyl)boronic acid)

(4-Benzyloxy-2-methylphenyl)boronic acid is a boronic acid derivative featuring a benzyl-protected hydroxy group and a methyl substituent on the aromatic ring. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity, enabling the synthesis of biaryl structures with high selectivity. The benzyloxy group enhances solubility in organic solvents, facilitating handling in synthetic applications. Its well-defined crystalline structure ensures consistent purity, making it suitable for pharmaceutical and materials science research. The methyl group at the ortho position may influence steric and electronic properties, offering additional control in coupling reactions. This reagent is valued for its reliability in constructing complex molecular frameworks.
(4-benzyloxy-2-methylphenyl)boronic acid structure
847560-49-0 structure
Product Name:(4-benzyloxy-2-methylphenyl)boronic acid
CAS No:847560-49-0
MF:C14H15BO3
MW:242.078104257584
MDL:MFCD03788404
CID:68933
PubChem ID:2773245
Update Time:2025-06-07

(4-benzyloxy-2-methylphenyl)boronic acid Chemical and Physical Properties

Names and Identifiers

    • 4-Benzyloxy-2-methylphenylboronic acid
    • (4-Benzyloxy-2-methyl)benzeneboronic acid
    • 4-Benzyloxy-2-methylbenzeneboronic acid
    • (2-methyl-4-phenylmethoxyphenyl)boronic acid
    • (4-Benzyloxy-2-methylphenyl)boronic acid
    • [4-(benzyloxy)-2-methylphenyl]boronic acid
    • (4-(benzyloxy)-2-methylphenyl)boronic acid
    • 4-(benzyloxy)-2-methylphenylboronic acid
    • VCDFDGOVNBMYRW-UHFFFAOYSA-N
    • SBB067203
    • BBL100663
    • STL554457
    • 2-methyl-4-benzyloxyphenylboronic acid
    • AB15963
    • VB10036
    • B-[2-Methyl-4-(phenylmethoxy)phenyl]boronic acid (ACI)
    • Boronic acid, [2-methyl-4-(phenylmethoxy)phenyl]- (9CI)
    • N12046
    • DTXSID70378304
    • SCHEMBL539890
    • MFCD03788404
    • 4-Benzyloxy-2-methylbenzeneboronic acid (contains varying amounts of Anhydride)
    • 4-Benzyloxy-2-methylphenylboronicacid
    • DB-010651
    • AS-17797
    • 847560-49-0
    • CS-W010277
    • AKOS004119260
    • J-514498
    • AKOS BRN-0589
    • 5-Benzyloxytoluene-2-boronic acid
    • oxy-2-methyL
    • Boronic acid, B-[2-methyl-4-(phenylmethoxy)phenyl]-
    • (4-benzyloxy-2-methylphenyl)boronic acid
    • MDL: MFCD03788404
    • Inchi: 1S/C14H15BO3/c1-11-9-13(7-8-14(11)15(16)17)18-10-12-5-3-2-4-6-12/h2-9,16-17H,10H2,1H3
    • InChI Key: VCDFDGOVNBMYRW-UHFFFAOYSA-N
    • SMILES: OB(C1C(C)=CC(OCC2C=CC=CC=2)=CC=1)O

Computed Properties

  • Exact Mass: 242.11100
  • Monoisotopic Mass: 242.111
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 241
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.7
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing

Experimental Properties

  • Density: 1.17
  • Melting Point: 154-158°C
  • Boiling Point: 436.2°C at 760 mmHg
  • Flash Point: 217.6°C
  • Refractive Index: 1.585
  • Solubility: 二甲基亚砜(微溶)
  • PSA: 49.69000
  • LogP: 1.25380
  • pka: 8.78±0.58(Predicted)

(4-benzyloxy-2-methylphenyl)boronic acid Security Information

(4-benzyloxy-2-methylphenyl)boronic acid Customs Data

  • HS CODE:29310095
  • Customs Data:

    China Customs Code:

    2931900090

    Overview:

    2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

(4-benzyloxy-2-methylphenyl)boronic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B139312-10g
(4-benzyloxy-2-methylphenyl)boronic acid
847560-49-0 ≥98%
10g
¥1113.90 2023-09-04
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B139312-25g
(4-benzyloxy-2-methylphenyl)boronic acid
847560-49-0 ≥98%
25g
¥2249.90 2023-09-04
Alichem
A019122542-10g
4-Benzyloxy-2-methylphenylboronic acid
847560-49-0 97%
10g
$176.80 2023-08-31
Alichem
A019122542-25g
4-Benzyloxy-2-methylphenylboronic acid
847560-49-0 97%
25g
$367.50 2023-08-31
Chemenu
CM134166-5g
4-Benzyloxy-2-methylphenylboronic acid
847560-49-0 95+%
5g
$98 2021-08-05
Chemenu
CM134166-10g
4-Benzyloxy-2-methylphenylboronic acid
847560-49-0 95+%
10g
$167 2021-08-05
Chemenu
CM134166-25g
4-Benzyloxy-2-methylphenylboronic acid
847560-49-0 95+%
25g
$343 2021-08-05
TRC
B410898-100mg
4-Benzyloxy-2-methylphenylboronic Acid
847560-49-0
100mg
$ 64.00 2023-04-18
TRC
B410898-250mg
4-Benzyloxy-2-methylphenylboronic Acid
847560-49-0
250mg
$ 75.00 2023-04-18
TRC
B410898-500mg
4-Benzyloxy-2-methylphenylboronic Acid
847560-49-0
500mg
$ 87.00 2023-04-18

(4-benzyloxy-2-methylphenyl)boronic acid Production Method

(4-benzyloxy-2-methylphenyl)boronic acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:847560-49-0)(4-benzyloxy-2-methylphenyl)boronic acid
Order Number:A840905
Stock Status:in Stock
Quantity:50.0g/100.0g/250.0g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:51
Price ($):207.0/372.0/837.0
Email:sales@amadischem.com

Additional information on (4-benzyloxy-2-methylphenyl)boronic acid

Introduction to (4-benzyloxy-2-methylphenyl)boronic Acid (CAS No. 847560-49-0)

(4-benzyloxy-2-methylphenyl)boronic acid is a specialized organoboron compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, identified by its CAS number 847560-49-0, is characterized by its unique structural features, which include a benzyloxy group and a methyl substituent on a phenyl ring, both of which contribute to its distinct chemical properties and reactivity. The boronic acid moiety further enhances its utility in various synthetic applications, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling, which is widely employed in the synthesis of complex organic molecules.

The relevance of (4-benzyloxy-2-methylphenyl)boronic acid is underscored by its increasing use in the development of novel pharmaceuticals. Boronic acids are well-known for their ability to participate in reversible binding interactions, making them valuable tools in drug design and development. Specifically, the benzyloxy group can influence the electronic properties of the boronic acid, thereby modulating its reactivity and stability. This has led to its incorporation into various drug candidates that target specific biological pathways.

Recent advancements in medicinal chemistry have highlighted the role of (4-benzyloxy-2-methylphenyl)boronic acid in the synthesis of small-molecule inhibitors. For instance, studies have demonstrated its utility in the development of kinase inhibitors, which are critical for treating a wide range of diseases, including cancer. The boronic acid group allows for precise control over the binding affinity and selectivity of these inhibitors, ensuring that they interact effectively with their intended targets while minimizing off-target effects.

In materials science, (4-benzyloxy-2-methylphenyl)boronic acid has been explored for its potential applications in organic electronics. Its ability to undergo efficient cross-coupling reactions makes it a valuable intermediate in the synthesis of conjugated polymers and small molecules used in organic light-emitting diodes (OLEDs) and photovoltaic devices. These materials are essential for next-generation display technologies and renewable energy solutions.

The synthesis of (4-benzyloxy-2-methylphenyl)boronic acid typically involves multi-step organic transformations, starting from readily available aromatic precursors. The introduction of the benzyloxy group and the methyl substituent requires careful selection of reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research and industrial applications.

One notable application of (4-benzyloxy-2-methylphenyl)boronic acid is in the field of biocatalysis. Boronic acids have been shown to act as effective ligands for enzymes involved in catalytic asymmetric reactions. By incorporating this compound into enzyme active sites, researchers can enhance catalytic efficiency and enantioselectivity, leading to improved synthesis of chiral drugs and fine chemicals.

The future prospects for (4-benzyloxy-2-methylphenyl)boronic acid are promising, with ongoing research exploring new synthetic routes and applications. As our understanding of its chemical properties continues to grow, so too will its utility across various scientific disciplines. Whether it is in the development of life-saving medications or cutting-edge materials, this compound represents a cornerstone of modern chemical innovation.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:847560-49-0)(4-benzyloxy-2-methylphenyl)boronic acid
A840905
Purity:99%/99%/99%
Quantity:50.0g/100.0g/250.0g
Price ($):207.0/372.0/837.0
Email